Thymopentin-sits

Description

Properties

CAS No. |

107878-40-0 |

|---|---|

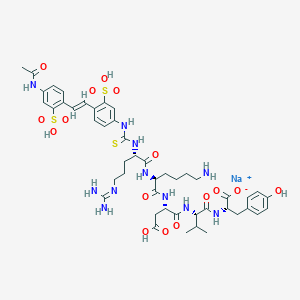

Molecular Formula |

C47H62N11NaO16S3 |

Molecular Weight |

1156.3 g/mol |

IUPAC Name |

sodium;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[4-[(E)-2-(4-acetamido-2-sulfophenyl)ethenyl]-3-sulfophenyl]carbamothioylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C47H63N11O16S3.Na/c1-25(2)40(44(66)56-36(45(67)68)21-27-9-17-32(60)18-10-27)58-43(65)35(24-39(61)62)55-41(63)33(7-4-5-19-48)54-42(64)34(8-6-20-51-46(49)50)57-47(75)53-31-16-14-29(38(23-31)77(72,73)74)12-11-28-13-15-30(52-26(3)59)22-37(28)76(69,70)71;/h9-18,22-23,25,33-36,40,60H,4-8,19-21,24,48H2,1-3H3,(H,52,59)(H,54,64)(H,55,63)(H,56,66)(H,58,65)(H,61,62)(H,67,68)(H4,49,50,51)(H2,53,57,75)(H,69,70,71)(H,72,73,74);/q;+1/p-1/b12-11+;/t33-,34-,35-,36-,40-;/m0./s1 |

InChI Key |

HHQLLWSSNCJXBL-SPUIKNHMSA-M |

SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)[O-])NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=S)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C)S(=O)(=O)O)S(=O)(=O)O.[Na+] |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)[O-])NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=S)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC(=O)C)S(=O)(=O)O)S(=O)(=O)O.[Na+] |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)[O-])NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=S)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C)S(=O)(=O)O)S(=O)(=O)O.[Na+] |

sequence |

RKDVY |

Synonyms |

SITS-TP-5 thymopentin-SITS thymopoietin pentapeptide-stilbene isothiocyanate |

Origin of Product |

United States |

Contextualizing Thymopentin Within Thymic Peptide Immunomodulation

The thymus gland secretes hormone-like factors, including thymopoietin (B12651440) and thymosins, which are involved in the differentiation and maturation of T cells. taylorandfrancis.com Thymopentin (B1683142) (TP5) is a synthetic version of the amino acid sequence from positions 32 to 36 of thymopoietin II, representing a key active site of the larger protein. taylorandfrancis.comfrontiersin.orgmedsci.org This pentapeptide (Arg-Lys-Asp-Val-Tyr) has been shown to exhibit similar biological activities to thymopoietin, influencing the development and regulation of the immune system. mdpi.complos.org Its classification as an immunostimulant highlights its primary function in enhancing immune responses. patsnap.comwikipedia.org

Thymic peptides, in general, play a crucial role in restoring humoral and cell-mediated immunity deficits. mdpi.com Thymopentin, specifically, is recognized for its ability to modulate the immune system, particularly the T cells, which are central to adaptive immunity. patsnap.com Its function within this context involves mimicking the action of thymopoietin, thereby influencing T-cell differentiation and maturation. patsnap.compatsnap.com

Historical Perspectives on Thymopentin S Discovery and Early Immunological Investigations

The history of thymic factors in immunology began with the extraction of hormones like thymosin from the thymus gland in the 1960s. frontiersin.org This led to the isolation and purification of active substances, including thymosin fraction 5, and later, thymosin II and thymosin alpha-1. frontiersin.org Thymopentin (B1683142) emerged from the identification of the immunoreactive center of thymosin II, a pentapeptide fragment corresponding to positions 32-36. frontiersin.org

Early immunological investigations into thymopentin focused on its ability to induce the differentiation of bone marrow T cell precursors. taylorandfrancis.com Research suggested that thymopoietin (B12651440), and subsequently its active fragment thymopentin, played a role in the development of cells undergoing thymus-dependent development. taylorandfrancis.com Initial studies in the early 1980s explored thymopentin's potential as an immunostimulant, particularly in the context of immunodeficiency. wikipedia.orgwikipedia.org For instance, it was investigated in clinical studies during the early years of the AIDS pandemic (1983-1985), where it showed some capacity to improve the immunological condition in certain patients for a brief period under specific treatments. wikipedia.orgwikipedia.org

Evolution of Research Paradigms for Thymopentin Mediated Immune Responses

Receptor Interactions and Binding Kinetics

The biological activity of Thymopentin is initiated by its binding to specific receptors on the surface of immune cells. These interactions trigger a cascade of intracellular events that ultimately shape the immune response.

Thymopentin is understood to promote the differentiation and maturation of T-cells by binding to specific receptors on these cells. patsnap.compatsnap.comresearchgate.net This engagement influences the development and function of T-cells, which are critical components of the adaptive immune system. patsnap.compatsnap.com Binding to T-cell specific receptors can lead to an increase in intracellular cAMP and GMP levels, thereby inducing a series of intracellular reactions that regulate immune functions. researchgate.net This interaction facilitates the differentiation of thymocytes into mature T-cells and enhances the activity of already mature T-cells, including promoting the proliferation of T-lymphocytes. patsnap.compatsnap.com

Research indicates that Thymopentin can interact with human class II major histocompatibility complex DR molecules (HLA-DR) expressed on antigen-presenting cells (APCs). nih.govplos.orgresearchgate.net Studies using fluorescently labeled TP5 have shown its direct binding to HLA-DR on EBV-transformed B cells. nih.govplos.orgresearchgate.net The specificity of this binding has been confirmed through inhibition experiments using unlabeled Thymopentin. nih.govplos.orgresearchgate.net Molecular analysis suggests that TP5 and its alanine (B10760859) substitutions assume distinct conformations when bound to HLA-DR, indicating flexibility in how the peptide binds within the MHC class II binding cleft. nih.govplos.orgresearchgate.net Specific residues on HLA-DR, such as Glu11 and Asn62, have been identified as important for the recognition of Thymopentin. nih.govplos.orgresearchgate.net This association with HLA-DR on living APCs provides a potential mechanism by which Thymopentin may influence antigen presentation and subsequently modulate immune responses. nih.govplos.orgresearchgate.net

Thymopentin has been demonstrated to modulate immunity by binding to and acting as an agonist for Toll-like receptor 2 (TLR2). frontiersin.orgnih.govnih.govesmed.org TLR2 is a crucial signal transduction-associated membrane molecule widely expressed on various immune cells. frontiersin.orgnih.gov Activation of TLR2 by agonists like Thymopentin initiates the recruitment of adapter molecules, including TIRAP, MyD88, IRAKs, and TRAF6. frontiersin.orgnih.gov This recruitment subsequently leads to the activation of downstream signaling pathways, such as MAPK, IKK, and NF-κB. frontiersin.orgnih.gov Activation of these pathways results in increased expression of target genes, including those encoding inducible nitric oxide synthase (iNOS), TNF-α, and IL-6, which are critical for initiating immune responses. frontiersin.orgnih.gov Surface plasmon resonance (SPR) assays have been used to evaluate the binding kinetics of Thymopentin-derived peptides to immobilized TLR2, demonstrating a dose-dependent increase in binding. frontiersin.orgnih.gov For a Thymopentin-derived peptide (CbTP), the dissociation constant (KD) for TLR2 binding was determined to be 2.38×10-4 μM. frontiersin.orgnih.gov This TLR2-binding activity is attributed to promoting the formation of TLR2 clusters and activating the receptor, thereby initiating the downstream MyD88-NF-κB signaling pathway. frontiersin.orgnih.govnih.gov

Table 1: Binding Kinetics of a Thymopentin-Derived Peptide (CbTP) to TLR2

| Parameter | Value | Unit |

| Association Rate Constant (Ka) | 3.61 × 108 | s–1 |

| Dissociation Rate Constant (Kd) | 8.58 × 10-2 | M–1s–1 |

| Dissociation Constant (KD) | 2.38 × 10-4 | μM |

(Data derived from studies on a Thymopentin-derived peptide binding to TLR2 frontiersin.orgnih.gov)

Beyond T-cell specific receptors, HLA-DR, and TLR2, investigations into other potential membrane receptors and their ligand-binding dynamics with Thymopentin are ongoing. Some research proposes the T-cell receptor (TCR) as a possible target of thymic hormones like Thymopentin. researchgate.net Molecular modeling studies have explored the conformational dynamics of Thymopentin and its structural variants in solution and their interactions with proposed molecular targets. researchgate.net Additionally, studies have explored the effects of Thymopentin on nicotinic acetylcholine (B1216132) receptors, noting that an agonist of these receptors reduced the inhibitory effect of Thymopentin on the proliferation of certain cells. researchgate.net While specific comprehensive data on a wide range of other membrane receptors is limited in the provided sources, the ongoing research suggests a broader scope of potential interactions that contribute to Thymopentin's diverse immunomodulatory activities.

Intracellular Signal Transduction Cascades

Upon binding to its receptors, Thymopentin triggers various intracellular signal transduction cascades within immune cells, leading to altered gene expression and cellular function.

Activation of TLR2 by Thymopentin can lead to the subsequent activation of Mitogen-Activated Protein Kinase (MAPK) pathways in immune cells. frontiersin.orgnih.govshwhir.comresearchgate.netplos.org The TLR signaling pathway involves the recruitment of adapter molecules and kinases that ultimately converge on the activation of MAPK family members, including ERK, JNK, and p38 MAPK. frontiersin.orgnih.govresearchgate.netplos.org These activated MAPKs can then phosphorylate various downstream targets, including transcription factors, leading to the expression of genes involved in immune responses, such as those encoding pro-inflammatory cytokines like TNF-α and IL-6. frontiersin.orgnih.govresearchgate.netplos.org Studies on Thymopentin and related peptides have indicated the involvement of TRAF6 in the activation of JNK and IRAK4 in the activation of IKK and PKCζ, pathways that are downstream of TLR signaling and lead to MAPK activation. shwhir.comresearchgate.net Inhibition of p38 MAPK has been shown to impair the production of certain cytokines in response to related immune modulators, highlighting the importance of this pathway in mediating the effects. researchgate.netplos.org Thus, the activation of MAPK pathways is a key intracellular event in the signaling cascade initiated by Thymopentin receptor engagement, contributing to its immunomodulatory effects.

MyD88-NF-κB Pathway Modulation

The MyD88-NF-κB signaling pathway is a key downstream cascade activated by Toll-like receptors (TLRs), particularly TLR2, which plays a crucial role in initiating immune responses. frontiersin.orgnih.gov Studies have indicated that thymopentin can modulate immunity by binding to the TLR2 receptor. researchgate.netfrontiersin.org This binding is attributed to the peptide's ability to establish sustainable interactions with TLR2 through hydrogen bonds, promoting the formation and activation of the TLR2 cluster. frontiersin.orgnih.gov

Activation of TLR2 leads to the recruitment of adapter molecules such as MyD88 and TRAF6, followed by the activation of downstream kinases like IKK and NF-κB. frontiersin.orgnih.gov This cascade ultimately results in the increased expression of target genes, including those encoding pro-inflammatory cytokines like TNF-α and IL-6. frontiersin.orgnih.gov Research has shown that thymopentin treatment can significantly suppress the decrease in the expression levels of MyD88 and TRAF6 and the phosphorylation of IκB-α and NF-κB, which are often impaired in immunosuppressed states. frontiersin.orgnih.gov These findings suggest that thymopentin's immunomodulatory activity is exerted, at least in part, by activating the MyD88-NF-κB signaling pathway. frontiersin.orgnih.gov

STAT3-dependent Pathways in Immune Regulation

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in various aspects of immune regulation, including the differentiation of T helper 17 (Th17) cells and the production of cytokines like IL-22. thno.orgfrontiersin.org STAT3 is activated by various cytokines, which in turn induce the expression of transcription factors such as RORγt, critical for Th17 differentiation. thno.orgfrontiersin.org

Studies investigating the effects of thymopentin have observed an increase in the expression level of STAT3 in certain conditions. thno.org Given that RORγt expression and Th17 differentiation are STAT3-dependent, it has been speculated that thymopentin may activate the STAT3/RORγt/IL-22 signaling pathway. thno.org This suggests a potential role for thymopentin in influencing immune responses mediated by STAT3-dependent pathways, particularly those involving IL-22 production. thno.org

Ahr/RORγt/IL-22 Signaling Pathway Involvement

The Ahr/RORγt/IL-22 signaling pathway is known to play a significant role in mucosal host defense and immune regulation, particularly through the production of IL-22 by various lymphoid cells. thno.org Transcription factors such as Aryl hydrocarbon receptor (Ahr) and RORγt are key regulators of IL-22 expression. thno.org

Research indicates that thymopentin can trigger the production of IL-22 in both innate and adaptive lymphoid cells. thno.org A critical factor in this process appears to be the increased expression level of RORγt induced by thymopentin. thno.orgresearchgate.net Inhibition of RORγt has been shown to abrogate the upregulation of IL-22 induced by thymopentin, highlighting the importance of this transcription factor in thymopentin's mechanism of action. thno.orgresearchgate.net It is proposed that thymopentin may directly interact with membrane receptors on T cells and group 3 innate lymphoid cells (ILC3s) to stimulate the Ahr/RORγt/IL-22 signaling pathway. thno.org

Cyclic AMP and GMP Levels and their Role in T-cell Differentiation

Cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) are important second messengers involved in various intracellular processes, including the differentiation and function of T cells. researchgate.netresearchgate.netnih.gov Thymopentin has been shown to influence the levels of these cyclic nucleotides in T cells. researchgate.netsci-hub.senih.gov

Specifically, thymopentin can promote the differentiation of T cells by increasing intracellular cAMP and GMP levels. researchgate.netsci-hub.senih.gov This effect is thought to occur through binding to T cell-specific receptors, which in turn induces a series of intracellular reactions that regulate immune functions. researchgate.netsci-hub.senih.gov While thymopentin induces intracellular cAMP elevations in precursor T cells to trigger their differentiation, its immunoregulatory actions on peripheral T cells are mediated by intracellular cGMP elevations. researchgate.net This differential effect on cyclic nucleotide levels highlights distinct mechanisms by which thymopentin influences T cell development and function at different stages.

Effects on Immune Cell Development and Function

Thymopentin plays a significant role in influencing the development and function of immune cells, particularly T lymphocytes.

Thymocyte Differentiation and Maturation into T-lymphocyte Subsets

The thymus is the primary lymphoid organ responsible for the development and maturation of T lymphocytes from hematopoietic progenitor cells, a process known as thymocyte differentiation. thno.orgakjournals.com Thymic atrophy can impair the release of mature T cells and compromise host immunity. thno.org Thymopentin, as a synthetic version of the active site of thymopoietin (B12651440), exhibits similar biological activity responsible for the phenotypic differentiation of T cells and the regulation of immune systems. researchgate.netthno.orguca.edu.arnih.gov

Thymopentin promotes the differentiation of thymocytes. thno.orgnih.gov It can induce T-cell differentiation by selectively promoting the transformation of Thy-1- prothymocytes into Thy-1+ T cells, a process that involves increased cAMP. sci-hub.senih.gov Furthermore, thymopentin influences the development, maturation, and activation of T lymphocyte subsets. sci-hub.senih.govresearchgate.net Studies have shown that thymopentin can significantly abolish thymic involution induced by certain factors and restore the proportion of lymphocytes in peripheral blood and spleen. thno.org

CD4+ and CD8+ T-cell Regulation and Proportion Adjustment

CD4+ and CD8+ T lymphocytes are major subsets of T cells with distinct roles in the adaptive immune response. Maintaining a balanced proportion of these subsets, often represented by the CD4+/CD8+ ratio, is crucial for proper immune function. frontiersin.orgnih.gov

T-lymphocyte Proliferation and Activation Enhancement

Thymopentin plays a crucial role in the development and activation of T-lymphocytes, central mediators of adaptive immunity. It mimics the action of thymopoietin, primarily targeting the thymus gland to facilitate the maturation of precursor T-cells (thymocytes) into functional T-cells. patsnap.compatsnap.com By binding to specific receptors on these precursor cells, Thymopentin stimulates their differentiation process. patsnap.compatsnap.com

Beyond maturation, Thymopentin enhances the activity and proliferation of already mature T-lymphocytes, which is essential for mounting effective immune responses against pathogens and aberrant cells. patsnap.compatsnap.com Research indicates that Thymopentin can influence the balance of T-cell subsets, such as CD4+ and CD8+ T cells, and has been observed to help normalize their ratio. frontiersin.orggratonpharma.comresearchgate.netdovepress.comresearchgate.net For instance, studies in patients with drug-resistant pulmonary tuberculosis showed that Thymopentin treatment led to higher levels of CD3+ and CD4+ T cells and lower levels of CD8+ T cells compared to control groups. dovepress.com

Furthermore, Thymopentin promotes the secretion of crucial cytokines by T cells, including interleukin-2 (IL-2) and interferon-gamma (IFN-γ). patsnap.comgratonpharma.com These cytokines are vital signaling molecules that amplify immune responses and activate other immune cells, such as macrophages and NK cells. patsnap.com The mechanism involves increasing intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in T cells, triggering a cascade of intracellular reactions that regulate immune functions. researchgate.netnih.govselleckchem.commedsci.org

However, the precise effects on T-cell subsets can vary depending on the context. In a mouse model of imiquimod-induced psoriasis, Thymopentin treatment dramatically declined the proportions of CD4+, Th17, ROR+, and CD8+ T cells, alongside a reduction in IL-17 expression and NF-κB pathway activation in skin tissues. researchgate.netnih.govnih.gov This highlights a modulatory, rather than purely stimulatory, effect on T-cell subsets depending on the disease state.

Natural Killer (NK) Cell Activity Modulation

Natural Killer (NK) cells are critical components of the innate immune system, known for their ability to directly lyse target cells, particularly tumor cells and virus-infected cells. Thymopentin has been shown to modulate and enhance the activity of NK cells. nih.govmdpi.comnih.govnih.govfrontiersin.orgsums.ac.ir

Macrophage Phagocytic Activity and Capability

Macrophages are phagocytic cells that play a central role in innate immunity, antigen presentation, and tissue homeostasis. Thymopentin has been observed to enhance the phagocytic function of macrophages. nih.govmdpi.commdpi.comgoogle.com

Research indicates that Thymopentin can augment the ability of macrophages to engulf and clear foreign particles, bacteria, and even tumor cells. nih.govmdpi.com Studies have shown that Thymopentin can reverse the suppression of macrophage phagocytic activity induced by certain substances, such as morphine. mdpi.com This effect may be mediated, in part, by promoting the surface expression and function of molecules like CD11b, which are closely associated with macrophage phagocytosis. mdpi.com Beyond macrophages, Thymopentin also enhances the enzymatic activity and phagocytosis of polymorphonuclear neutrophils, another type of phagocytic granulocyte. nih.gov

Granulocyte Differentiation Induction

Granulocytes, including neutrophils, eosinophils, and basophils, are essential effector cells of the innate immune system. Thymopentin has demonstrated the capacity to influence granulocyte differentiation. researchgate.netselleckchem.comgoogle.comnih.govnih.govnih.govtaylorandfrancis.com

Studies using human promyelocyte leukemia cell line (HL-60) have shown that Thymopentin can induce differentiation along the granulocyte lineage. researchgate.netselleckchem.comnih.gov This induction is associated with a concentration-dependent inhibitory effect on HL-60 cell proliferation and colony formation, accompanied by an accumulation of cells in the G0/G1 phase of the cell cycle. researchgate.netselleckchem.comnih.gov Furthermore, Thymopentin significantly increases the nitroblue tetrazolium (NBT)-reduction activity of HL-60 cells, a marker of granulocytic differentiation. researchgate.netselleckchem.comnih.gov

In addition to leukemia cell lines, Thymopentin and its parent molecule, thymopoietin, have been shown to induce differentiation in human bone marrow cells. nih.gov Specifically, they can induce immature granulocytes to express differentiation markers, such as complement receptors. nih.gov

Influence on Chemotaxis of Precursor Cells

Chemotaxis, the directed movement of cells in response to chemical signals, is a fundamental process in immune cell recruitment and function. Thymopentin has been reported to affect the chemotaxis of precursor cells. gratonpharma.comchembk.com

According to some sources, Thymopentin can influence the chemotactic behavior of precursor cells, potentially making them more responsive or "toxic" after exposure to interferon. gratonpharma.comchembk.com This suggests a role in guiding immune precursor cells to sites of inflammation or infection, although the specific mechanisms and the types of precursor cells involved require further detailed investigation. It is worth noting that research on thymopoietin indicated it did not induce chemotactic responsiveness in certain differentiated granulocyte fractions, highlighting potential differences in the effects of the full hormone and the synthetic pentapeptide on specific cell populations. nih.gov

Cytokine Production and Regulation

Studies have explored the impact of Thymopentin (TP5) on the production and regulation of various cytokines, revealing complex and sometimes context-dependent effects.

Interleukin-2 (IL-2) Secretion Enhancement

Thymopentin (TP5) has been observed to enhance the production of Interleukin-2 (IL-2). In vitro studies using splenocytes from aged mice (greater than 120 weeks old) demonstrated that TP5 enhanced IL-2 production. nih.gov Furthermore, when injected subcutaneously, TP5 was able to induce high levels of IL-2 production by splenocytes from mice of all age groups tested. nih.gov In vitro investigations using human peripheral blood mononuclear cells (PBMCs) from normal subjects showed that TP5 increased the levels of gamma-interferon (IFN-γ) produced, but its effect on IL-2 was also noted in other contexts. springermedizin.de Another study on atopic dermatitis patients indicated that the production of IL-2 was increased in lymphocytes treated with thymopentin in vitro. citeab.com Thymopentin is also described as increasing the secretion of T cells in response to antigens or lymphokines, such as interleukin-2. nih.gov The dominant mechanism of TP5 may involve the upregulation of mRNA expression of interleukin 2. researchgate.net

Interferon-gamma (IFN-γ) Production Modulation

Thymopentin (TP5) has been shown to modulate the production of Interferon-gamma (IFN-γ). In aged mice, TP5 enhanced IFN-γ production by splenocytes in vitro. nih.gov The effect on IFN-γ was similar to that on TNF-α, although statistically significant only in old mice in that specific study. nih.gov In a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, TP5 significantly increased the mRNA and protein levels of IFN-γ. wikipedia.orgcenmed.commdpi.com In vitro studies with human peripheral blood mononuclear cells (MNC) from normal subjects indicated that TP-5 was able to increase the levels of gamma-interferon produced. springermedizin.de However, it could not reverse the profound defect observed in patients with active rheumatoid arthritis. springermedizin.de In contrast, a study on a murine model of premature ovarian failure (POF) found that IFN-γ levels in the peripheral blood were significantly lower in the TP-5 intervention group compared to the control group. cuhk.edu.cnuni-freiburg.de Another study in a mouse model of experimental autoimmune encephalomyelitis suggested that thymopentin only reduced the "early phase cytokines," which included interferon-gamma. nih.gov Thymopentin is also generally stated to improve the production level of interferon. nih.gov

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) Regulation

The regulation of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) by Thymopentin (TP5) appears to be context-dependent. In vitro, TP5 enhanced TNF-α production by splenocytes from aged mice. nih.gov A newly designed hybrid peptide (CbTP) derived from Thymopentin significantly increased the production of TNF-α and IL-6 in a cyclophosphamide-immunosuppressed mouse model. wikipedia.org CbTP also caused a more significant increase in the secretion of TNF-α and IL-6 in RAW264.7 cells and human THP-1 monocyte-macrophage cells compared to other tested peptides. wikipedia.org Levels of TNF-α and IL-6 in the culture supernatant of RAW264.7 cells incubated with CbTP were significantly increased compared with the control, and this production was inhibited by pretreatment with a TLR2 antibody, suggesting a TLR2-mediated mechanism. wikipedia.org

However, in a mouse model of DSS-induced colitis, TP5 decreased the expression levels of pro-inflammatory cytokines such as IL-6. wikipedia.orgcenmed.com For TNF-α, TP5 had no apparent effect in this colitis model. wikipedia.orgcenmed.commdpi.com In a murine model of premature ovarian failure (POF), the mRNA expression of TNF (Tnf, Tnfsf14) and IL-6 (IL6) families was significantly downregulated in the TP-5 treated group. cuhk.edu.cnuni-freiburg.de ELISA results in this POF model also showed that TNFα and IL-6 levels in the peripheral blood of the TP-5 intervention group were significantly lower than in the control group. cuhk.edu.cnuni-freiburg.de In older patients with chronic heart failure, treatment with thymopentin significantly decreased the levels of TNF-α and IL-1β after 15 and 75 days of treatment. mdpi.com

Interleukin-1beta (IL-1β) Secretion

Research indicates varying effects of Thymopentin (TP5) on Interleukin-1beta (IL-1β) secretion depending on the experimental model. A hybrid peptide (CbTP) derived from Thymopentin caused a more significant increase in the secretion of IL-1β in RAW264.7 cells compared to other peptides tested. wikipedia.org Incubation of RAW264.7 cells with CbTP showed a significantly increased production of IL-1β, which was inhibited by pretreatment with a TLR2 antibody. wikipedia.org However, in a mouse model of DSS-induced colitis, TP5 had no apparent effect on IL-1β levels. wikipedia.orgcenmed.commdpi.com In a murine model of premature ovarian failure (POF), the mRNA expression of the interleukin family, including IL1b, was significantly downregulated in the TP-5 treated group. cuhk.edu.cnuni-freiburg.de ELISA results in this POF model also showed that IL-1β levels in the peripheral blood of the TP-5 intervention group were significantly lower than in the control group. cuhk.edu.cnuni-freiburg.de In older patients with chronic heart failure, IL-1β levels were significantly decreased after Thymopentin treatment. mdpi.com

Interleukin-22 (IL-22) Production in Lymphocytes

Thymopentin (TP5) has been found to trigger the production of Interleukin-22 (IL-22) in both innate and adaptive lymphocytes. wikipedia.orgcenmed.comfrontiersin.orgfrontiersin.orgguidetopharmacology.org This effect was observed in a mouse model of DSS-induced colitis, where TP5 treatment increased IL-22 expression in the colon and blood. cenmed.com In vitro studies confirmed a significant increase in IL-22 expression in both innate and adaptive lymphoid cells after TP5 treatment. cenmed.comfrontiersin.org The mechanism involves TP5 significantly increasing the expression level of RORγt, a transcription factor for IL-22. wikipedia.orgmdpi.comfrontiersin.org The critical role of IL-22 in the protective effect of TP5 on colitis was further supported by the fact that administering an anti-IL-22 antibody completely abolished the effect of TP5. cenmed.comfrontiersin.org The dominant mechanism of TP5 may involve the upregulation of mRNA expression of interleukin 22 and their signaling pathways. researchgate.net Conversely, in a murine model of premature ovarian failure (POF), IL-22 levels in the peripheral blood were significantly lower in the TP-5 intervention group compared to the control group. cuhk.edu.cnuni-freiburg.de

Here is a summary of the observed effects of Thymopentin (TP5) on cytokine production:

| Cytokine | Observed Effect(s) | Context(s) | Source(s) |

| Interleukin-2 | Enhanced production/secretion | Aged mice splenocytes (in vitro), mice splenocytes (subcutaneous injection), normal human PBMCs (in vitro), atopic dermatitis lymphocytes (in vitro), general T cell secretion | nih.govspringermedizin.deciteab.comnih.gov |

| Interferon-gamma | Enhanced production | Aged mice splenocytes (in vitro), DSS-induced colitis mouse model, normal human MNC (in vitro), general interferon production | nih.govspringermedizin.denih.govwikipedia.orgcenmed.commdpi.comnih.gov |

| Reduced levels | Murine POF model, experimental autoimmune encephalomyelitis (early phase) | cuhk.edu.cnuni-freiburg.denih.gov | |

| TNF-alpha | Enhanced production/secretion | Aged mice splenocytes (in vitro), CbTP hybrid peptide in mouse model and cell lines | wikipedia.orgnih.gov |

| No apparent effect | DSS-induced colitis mouse model | wikipedia.orgcenmed.commdpi.com | |

| Reduced levels | Murine POF model, older patients with chronic heart failure | cuhk.edu.cnuni-freiburg.demdpi.com | |

| Interleukin-6 | Increased production/secretion | CbTP hybrid peptide in mouse model and cell lines, mature cells of peripheral immune system of mice | wikipedia.orgnih.gov |

| Diminished/Reduced levels | DSS-induced colitis mouse model, murine POF model, older patients with chronic heart failure | wikipedia.orgcenmed.comcuhk.edu.cnuni-freiburg.demdpi.com | |

| Interleukin-1beta | Increased secretion | CbTP hybrid peptide in cell line | wikipedia.org |

| No apparent effect | DSS-induced colitis mouse model | wikipedia.orgcenmed.commdpi.com | |

| Reduced levels | Murine POF model, older patients with chronic heart failure | cuhk.edu.cnuni-freiburg.demdpi.com | |

| Interleukin-4 | Reduced secretion/levels | Aged mice splenocytes (in vitro), experimental injury model, murine POF model | nih.govcuhk.edu.cnuni-freiburg.denih.gov |

| Increased production | Atopic dermatitis lymphocytes (in vitro) | citeab.com | |

| Interleukin-22 | Triggered production | DSS-induced colitis mouse model (innate and adaptive lymphocytes), general upregulation of mRNA expression | researchgate.netwikipedia.orgcenmed.comfrontiersin.orgfrontiersin.orgguidetopharmacology.org |

| Reduced levels | Murine POF model | cuhk.edu.cnuni-freiburg.de |

Immune Homeostasis and Th1/Th2 Balance Modulation

Thymopentin-sits plays a significant role in modulating immune responses, contributing to the maintenance of immune homeostasis patsnap.com. A critical aspect of this modulation is its influence on the balance between T helper 1 (Th1) and T helper 2 (Th2) cells mdpi.com. Th1 cells are primarily involved in cell-mediated immunity and produce pro-inflammatory cytokines such as interferon-γ (IFN-γ) and interleukin-2 (IL-2) mdpi.comnamikkemalmedj.com. Th2 cells, on the other hand, promote humoral immunity by stimulating antibody production and are associated with anti-inflammatory cytokines like IL-4 and IL-10 mdpi.comnamikkemalmedj.com. Maintaining a dynamic balance between Th1 and Th2 activity is essential for normal cellular and humoral immune functions mdpi.com.

Research indicates that this compound can modulate the production of various cytokines, which are signaling molecules vital for orchestrating immune responses and regulating immune homeostasis patsnap.com. Studies have shown that this compound can influence the levels of key Th1 and Th2 cytokines. For instance, in experimental models of injury, this compound significantly reduced the levels of IL-4 (a Th2 cytokine) and increased the production of IL-2 (a Th1 cytokine) nih.gov. This modulation of cytokine release suggests a mechanism by which this compound can help restore or maintain the balance between Th1 and Th2 responses, thereby contributing to immune homeostasis nih.gov.

The ability of this compound to influence cytokine profiles is a key aspect of its immunomodulatory activity. By promoting a shift towards a more balanced Th1/Th2 profile or enhancing specific arms of the immune response, this compound can bolster the body's ability to mount effective defenses against pathogens and potentially modulate aberrant immune responses observed in various conditions patsnap.comnih.gov.

Mechanisms of Action in Stress-Induced Immunosuppression

Stress, particularly chronic stress, can significantly impair the immune system, leading to a state of immunosuppression mdpi.compclm-inc.org. This is often mediated through the activation of the hypothalamic–pituitary–adrenal (HPA) axis and the subsequent release of immunosuppressive hormones like glucocorticoids (e.g., cortisol) mdpi.compclm-inc.org. These hormones can suppress the activity and proliferation of immune cells, including T lymphocytes, and alter cytokine production, disrupting the delicate balance required for effective immunity mdpi.compclm-inc.org. Stress can also impair T cell mobilization and reduce natural killer (NK) cell cytotoxic capacity pclm-inc.org.

This compound, as a synthetic pentapeptide mimicking the active site of thymopoietin, plays a role in the development and differentiation of T-cells, which are critical components of the adaptive immune system patsnap.com. Thymic peptides, including thymopentin, are important for the continued maintenance of T-cell functions throughout the body, functions that can be compromised by stress nih.gov.

While the specific mechanisms by which this compound directly counteracts stress-induced immunosuppression are complex and involve multiple pathways, its known effects on T-cell maturation, proliferation, and function are highly relevant patsnap.compatsnap.com. Stress hormones can inhibit T-cell proliferation and reduce cytokine production necessary for an effective immune response mdpi.com. This compound enhances the activity of mature T-cells and increases the proliferation of T-lymphocytes, which are essential for mounting a targeted immune response patsnap.com. By facilitating the differentiation of thymocytes into mature, functional T-cells and enhancing their activity, this compound can help reconstitute or support immune function that has been suppressed by stress patsnap.comresearchgate.net.

Furthermore, this compound' ability to modulate cytokine production can also be crucial in counteracting stress-induced immune dysregulation patsnap.comnih.gov. Stress can disrupt the balance of pro-inflammatory and anti-inflammatory cytokines mdpi.com. By influencing the production of cytokines like IL-2 and IL-4, this compound can help restore a more favorable cytokine environment, supporting a more effective immune response despite the presence of stress hormones nih.gov. Its potential to enhance immune surveillance and readiness through these mechanisms suggests a role in mitigating the immunosuppressive effects of stress patsnap.com.

Investigative Methodologies and Advanced Research Techniques

In Vitro Cellular Assays

In vitro cellular assays are fundamental tools in the investigation of Thymopentin (B1683142), providing controlled environments to study its direct effects on various cell types involved in immune responses and other biological processes.

Cell Line Models for Immunological and Cancer Research

Diverse cell lines have been utilized to explore the multifaceted actions of Thymopentin. Co-cultured Caco-2 and HT29 cells, derived from human colorectal adenocarcinoma, have served as in vitro intestinal models, particularly for investigating the cellular uptake and transport mechanisms of Thymopentin and its formulations wikipedia.orgfishersci.atnih.gov. The human promyelocytic leukemia cell line HL-60 has been employed to study the effects of Thymopentin on cell proliferation and differentiation zenodo.org. Murine macrophage cell line RAW264.7 has been used to assess cellular viability and the potential cytotoxic effects of Thymopentin or its derivatives science.gov. While other cell lines like CEM and HCT116 were mentioned in the broader context of cancer and immunological research, specific studies detailing Thymopentin's effects using the outlined methodologies in CEM cells were not found in the provided search results. HCT116 cells were used to investigate the effect of TP5 on cancer stem cell-related genes and protein expression mims.com.

Proliferation and Differentiation Assays

Studies have demonstrated that Thymopentin can influence cellular proliferation and differentiation. In HL-60 cells, Thymopentin exhibited concentration-dependent inhibitory effects on proliferation and colony formation zenodo.org. Treatment with Thymopentin also induced differentiation along the granulocyte lineage in HL-60 cells, accompanied by a decrease or disappearance of AgNORs from nucleoli and an accumulation of the cell cycle in the G0/G1 phase zenodo.org. Furthermore, Thymopentin significantly increased the NBT-reduction activity of HL-60 cells zenodo.org. Beyond cancer cell lines, Thymopentin has been shown to significantly promote the proliferation and differentiation of dendritic cells (DCs) and T lymphocytes, key components of the adaptive immune system citeab.com. Cell proliferation rates have been measured using assays such as the Cell Counting Kit-8 (CCK-8) assay science.gov.

Cellular Uptake and Transport Mechanism Investigations

Investigations into the cellular uptake and transport mechanisms of Thymopentin have primarily utilized intestinal cell models like co-cultured Caco-2 and HT29 cells wikipedia.orgfishersci.atnih.gov. These studies are crucial for understanding the oral bioavailability and delivery of Thymopentin. Research involving PEGylated niosomes as carriers for Thymopentin demonstrated that the uptake of TP5-PEG-niosomes by Caco-2 and HT-29 cells was dependent on active endocytosis, showing reliance on time, energy, and concentration wikipedia.orgfishersci.atnih.gov. In contrast, the cellular transport of Thymopentin in solution was found to occur mainly through MRP5 endocytosis, a passive pathway, and efflux mediated by MRP5 transporters wikipedia.orgfishersci.atnih.gov. While transport rates for TP5 in solution and its niosomal formulations were similar, the PEG-niosomes were shown to enhance cellular uptake wikipedia.orgfishersci.atnih.gov.

Gene and Protein Expression Analysis

Analysis of gene and protein expression provides insights into the molecular pathways modulated by Thymopentin. Techniques such as flow cytometry and qPCR have been employed to analyze immune cell populations and the expression levels of genes related to immune function. Studies in animal models have used these methods to assess changes in CD3+ T cells and macrophages, as well as the expression of genes in the interleukin, NFκB, and TNF families. Western blot analysis has been utilized to examine the protein expression levels of components within signaling pathways, such as PI3K-P110 β, WNT1, P-AKT, P-β-catenin, and β-catenin in HCT116 cells treated with Thymopentin mims.com. RT-qPCR has been used to quantify the mRNA expression of cancer stem cell-associated genes like ALDH1, SOX-2, Oct-4, Nanog, CD24, CD44, and CD133 in HCT116 cells, revealing that Thymopentin can decrease the expression of these markers mims.com. ELISA has been used for the detection and quantification of cytokine levels, including pro-inflammatory cytokines such as IL-2, IL-6, IL-10, and TNF-α citeab.com.

Key findings from gene and protein expression analysis include the observation that Thymopentin can downregulate the expression levels of genes in the interleukin, NFκB, and TNF families while upregulating the expression of TGFβ/Smad9 genes in certain contexts. In HCT116 cells, Thymopentin treatment led to a concentration-dependent decrease in the expression of several cancer stem cell-related genes mims.com.

Table 1: Effect of TP5 on Cancer Stem Cell-Related Gene Expression in HCT116 Cells

| Gene | Effect of TP5 Treatment (Concentration-Dependent) |

| ALDH1 | Decreased expression |

| SOX-2 | Decreased expression |

| Oct-4 | Decreased expression |

| Nanog | Decreased expression |

| CD24 | Decreased expression |

| CD44 | Decreased expression |

| CD133 | Decreased expression |

Data derived from mims.com.

Other Relevant In Vitro Findings

Beyond proliferation, differentiation, uptake, and gene/protein expression, other in vitro assays have contributed to understanding Thymopentin. Cytotoxicity assays, often employing methods like the MTT assay, are routinely performed to evaluate the safety profile of Thymopentin and its formulations on various cell lines, including Caco-2, HT-29, and RAW264.7 cells wikipedia.orgfishersci.atnih.govscience.gov. Studies have indicated that Thymopentin solutions and certain formulations are non-toxic to Caco-2 and HT-29 cells within tested concentrations wikipedia.orgfishersci.atnih.gov.

Preclinical Animal Models

Preclinical animal models are essential for evaluating the in vivo effects of Thymopentin, particularly its immunomodulatory activities within a complex biological system.

Models of Immunosuppression

Animal models of immunosuppression are frequently used to assess the ability of Thymopentin to restore or enhance immune function. Cyclophosphamide-induced immunosuppression is a common model utilized in rats and mice to evaluate the immunoregulatory effects of potential therapeutic agents, including Thymopentin and its derivatives science.gov. In cyclophosphamide-induced immunosuppressed rats, treatment with Thymopentin formulations was shown to restore plasma T-SOD activity to normal levels. A Thymopentin-derived peptide also showed immune potentiating activity in a cyclophosphamide-induced mouse model science.gov.

Hydrocortisone-induced immunosuppression is another model used to study immune responses. Research using hydrocortisone (B1673445) in mice has helped to distinguish between hydrocortisone-sensitive and -resistant immune cell populations, highlighting the role of resistant immunocompetent cells in the thymus. A fusion peptide of thymosin α1 and thymopentin (Tα1-TP5) was found to alleviate immunosuppression induced by hydrocortisone (HC) in vivo. These models provide valuable in vivo data on the capacity of Thymopentin to counteract chemically induced immunosuppression and modulate immune cell activity.

Table 2: Effect of Thymopentin in Cyclophosphamide-Induced Immunosuppression Model

| Animal Model | Immunosuppressing Agent | Key Finding | Citation |

| Rat | Cyclophosphamide (B585) | Restored plasma T-SOD activity to normal levels | |

| Mouse | Cyclophosphamide | Showed immune potentiating activity | science.gov |

Table 3: Effect of Thymopentin Fusion Peptide in Hydrocortisone-Induced Immunosuppression Model

| Animal Model | Immunosuppressing Agent | Key Finding | Citation |

| In vivo | Hydrocortisone (HC) | Alleviated induced immunosuppression |

Stress-induced Immunomodulation Models

Research has utilized stress-induced immunomodulation models, such as those employing hydrocortisone (HC), to evaluate the effects of thymopentin and related peptides on immune function. In one study, a thymosin α1–thymopentin fusion peptide (Tα1–TP5) was investigated for its ability to alleviate immunosuppression induced by HC in mice. shwhir.comresearchgate.netnih.gov The HC treatment led to a significant decrease in the thymus index, indicating thymic atrophy. shwhir.com Administration of Tα1–TP5 significantly improved the thymus index compared to the HC group, and this improvement was also noted when compared to groups treated with thymopentin (TP5) or thymosin α1 (Tα1) alone. shwhir.com This suggests that the fusion peptide may have a better effect in improving immune conditions in immunosuppressed mice compared to the individual peptides. shwhir.com

Disease-specific Models for Immunological Research

Thymopentin has been investigated in various disease-specific animal models to explore its potential immunomodulatory effects.

Premature Ovarian Failure (POF): Studies have examined the role of thymopentin in alleviating POF, particularly in models induced by cisplatin (B142131) or a high-fat and high-sugar (HFHS) diet. ijpsonline.comnih.govijpsonline.comhep.com.cnmedsci.org In a cisplatin-induced POF model in mice, thymopentin was found to reduce endoplasmic reticulum stress and apoptosis in granulosa cells, increase follicle numbers, and prevent follicle atresia. ijpsonline.comijpsonline.com It also improved mitochondrial damage induced by cisplatin and raised the expression levels of follicle stimulating hormone receptor (FSHR) and estradiol (B170435), while lowering follicle stimulating hormone (FSH) levels in affected mice. ijpsonline.comijpsonline.com Another study using an HFHS-induced POF model in mice indicated that thymopentin significantly improved POF symptoms. nih.govmedsci.org This effect was linked to the promotion of Yin Yang 2 (YY2) expression in ovarian granulosa cells, leading to the transcriptional activation of Lin28A and inhibition of let-7 family microRNAs, ultimately alleviating the aging of ovarian granulosa cells. nih.gov

Colitis: Thymopentin has shown therapeutic effects in experimental colitis models, such as those induced by dextran (B179266) sulfate (B86663) sodium (DSS) or 2,4,6-trinitrobenzene sulfonic acid (TNBS). mdpi.comnih.govnih.govjci.org In a DSS-induced colitis model, thymopentin treatment increased body weight and colon length, decreased the disease activity index (DAI) score, and restored colon architecture. nih.gov It also reduced the infiltration of immune cells and the expression of pro-inflammatory cytokines like IL-6. nih.gov Notably, thymopentin significantly restored damaged thymi and compromised lymphocytes in peripheral blood and spleen. nih.gov The protective effect in colitis was associated with triggering the production of IL-22 in both innate and adaptive lymphoid cells, restoring goblet cell numbers and Mucin-2 expression, and normalizing the gut microbiome composition. mdpi.comnih.gov In a TNBS-induced colitis model, thymopentin effectively ameliorated colitis by suppressing neutrophil extracellular traps (NETs). nih.gov

Tumor-Bearing Models: The immunomodulatory and antitumor activities of thymopentin have been investigated in tumor-bearing mouse models, such as the murine Lewis lung carcinoma model and H22 tumor-bearing mice. bertin-bioreagent.comcaymanchem.commdpi.com In a murine Lewis lung carcinoma model, adoptive cell transfer of splenocytes from thymopentin-administered tumor-bearing mice reduced recipient tumor growth. bertin-bioreagent.comcaymanchem.com In H22 tumor-bearing mice, thymopentin treatment significantly increased thymus indices and remarkably decreased spleen and liver indices compared to the model group, suggesting protection of these organs. mdpi.com Thymopentin also enhanced lymphocytic immunity, improved macrophage phagocytosis and NK cell killing activities, and increased the levels of immune-related cytokines like TNF-α, IFN-γ, IL-2, and IL-4. mdpi.com

Assessment of Immune Organ Indices

Assessment of immune organ indices, specifically the thymus and spleen indices, is a common method used to evaluate the impact of interventions on immune organs in animal models. frontiersin.orgshwhir.comijpsonline.comwikipedia.org The index is typically calculated as the organ weight divided by the body weight, often multiplied by 100 to express it as a percentage or in mg/g. frontiersin.orgshwhir.com

In stress-induced immunosuppression models using hydrocortisone, a significant decrease in both spleen and thymus indices is observed. frontiersin.orgshwhir.com Treatment with thymopentin or related peptides has been shown to improve these indices. For instance, in a cyclophosphamide-induced immunosuppression model, a thymopentin-derived peptide significantly improved both spleen and thymus indices, with the thymus index being significantly higher than in the thymopentin-treated group at the same concentration. frontiersin.org Similarly, in a hydrocortisone-induced immunosuppression model, a thymosin α1–thymopentin fusion peptide significantly increased the thymus index compared to the model group and the groups treated with individual peptides. shwhir.com While this fusion peptide had little effect on restoring spleen atrophy, thymopentin treatment in H22 tumor-bearing mice significantly increased thymus indices and decreased spleen and liver indices. mdpi.com

The following table summarizes representative data on the effect of thymopentin or related peptides on immune organ indices in different models:

| Model | Treatment | Thymus Index Change | Spleen Index Change | Citation |

| Cyclophosphamide-induced immunosuppression | CbTP (Thymopentin-derived peptide) | Significantly Increased frontiersin.org | Significantly Improved frontiersin.org | frontiersin.org |

| Hydrocortisone-induced immunosuppression | Tα1–TP5 (Fusion peptide) | Significantly Increased shwhir.com | Little effect on restoration shwhir.com | shwhir.com |

| H22 tumor-bearing mice | Thymopentin | Significantly Increased mdpi.com | Remarkably Decreased mdpi.com | mdpi.com |

| DSS-induced colitis | Thymopentin | Significantly Abolished Involution nih.gov | Restored Proportion of Lymphocytes nih.gov | nih.gov |

Biophysical and Computational Approaches

Biophysical and computational methods are employed to understand the molecular interactions of thymopentin, particularly its binding to target receptors. frontiersin.orgnih.govshwhir.comresearchgate.netnih.govwikipedia.orgcenmed.compharmakb.comresearchgate.netnih.govpeerj.com

Surface Plasmon Resonance (SPR) for Receptor Binding Studies

Surface Plasmon Resonance (SPR) is a technique used to evaluate the binding kinetics of ligand-receptor interactions. frontiersin.orgnih.govshwhir.comresearchgate.netnih.govwikipedia.orgpharmakb.com SPR assays have been utilized to investigate the binding of thymopentin and its derivatives to potential receptors, such as Toll-like receptor 2 (TLR2). frontiersin.orgnih.govshwhir.comresearchgate.netnih.gov

In studies involving a thymopentin-derived peptide (CbTP), SPR analysis confirmed its specific binding to immobilized TLR2 protein. frontiersin.orgnih.gov The binding exhibited a dose-dependent increase with increasing concentrations of CbTP. frontiersin.orgnih.gov Kinetic analysis provided association (Ka) and dissociation (Kd) rate constants, as well as the equilibrium dissociation constant (KD). For CbTP binding to TLR2, the Ka was reported as 3.61 × 108 s–1, the Kd as 8.58 × 10-2 M–1s–1, and the KD as 2.38 × 10-4 μM. frontiersin.orgnih.gov Another study using SPR to investigate the binding of a thymosin α1–thymopentin fusion peptide (Tα1–TP5) to TLR2 found that Tα1–TP5 had a higher affinity (KD = 6.84 μmol/L) than thymosin α1 (KD = 35.4 μmol/L), and its affinity was not significantly different from that of thymopentin (TP5). shwhir.comnih.gov

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and dynamics simulations are computational techniques used to predict the binding poses and analyze the stability of ligand-receptor complexes at an atomic level. frontiersin.orgnih.govwikipedia.orgcenmed.comresearchgate.netnih.govpeerj.com These methods are valuable for understanding the detailed molecular interactions. frontiersin.orgnih.govnih.gov

Molecular docking has been applied to evaluate the interaction between thymopentin or its hybrid peptides and potential receptors like TLR2. frontiersin.orgnih.gov Studies have used docking software to determine favorable binding sites and scores. For example, in research on hybrid peptides derived from thymopentin, molecular docking was performed to assess their binding ability to TLR2, with one hybrid peptide (CbTP) showing more favorable docking scores than others. frontiersin.orgnih.gov

Molecular dynamics simulations are often used to refine the best binding poses obtained from docking and to assess the stability of the ligand-receptor complex over time in a simulated environment. frontiersin.orgnih.govresearchgate.netnih.gov This involves simulating the movement of atoms and molecules in the complex and surrounding solvent. frontiersin.orgnih.gov For instance, molecular dynamics simulations have been used to investigate the detailed molecular interaction of thymopentin-derived peptides with TLR2, providing insights into the stability and dynamics of the complex. frontiersin.orgnih.gov

Synthesis and Design of Thymopentin and Its Analogs

Chemical Synthesis Methodologies

The synthesis of Thymopentin (B1683142) and its precursors is primarily achieved through chemical and enzymatic methods. These approaches are aimed at producing the peptide with high purity and yield.

Solid-phase peptide synthesis (SPPS) is a cornerstone in the production of Thymopentin. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.compeptide.com The general process begins with the attachment of the C-terminal amino acid to the resin, followed by cycles of deprotection of the N-alpha amino group and coupling of the next amino acid in the sequence. peptide.com Reagents are used in large excess to drive the reactions to completion, and the resin is washed to remove excess reagents and byproducts after each step. peptide.com

For Thymopentin synthesis, different resins and protecting group strategies can be employed. For instance, if a C-terminal carboxylic acid is desired, a 2-chlorotrityl or Wang resin may be used. uci.edu If a C-terminal amide is the target, a Rink amide resin is suitable. uci.edu The choice of protecting groups for the amino acid side chains is critical to prevent unwanted side reactions. These protecting groups must be stable during the peptide chain elongation but readily removable at the final cleavage step. peptide.com

A common strategy is the Fmoc/tBu-based solid-phase peptide synthesis. mdpi.com Following the complete assembly of the peptide chain on the resin, the peptide is cleaved from the support and all protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). nih.govnih.gov

Enzymatic methods offer a green and highly specific alternative for the synthesis of peptide bonds, often under mild reaction conditions. Research has focused on the protease-catalyzed synthesis of precursor dipeptides and tripeptides of Thymopentin.

One study investigated the synthesis of Z-Arg-Lys-NH₂, a precursor dipeptide of Thymopentin, using alcalase and trypsin in organic solvents. tandfonline.comnih.gov The reaction conditions were optimized for each enzyme to maximize the yield of the dipeptide. tandfonline.comnih.gov

Another research effort focused on the chemo-enzymatic synthesis of the precursor tripeptide Z-Asp-Val-Tyr-OH. nih.gov This method involved the chemical synthesis of the Val-Tyr-OH dipeptide, followed by the enzymatic coupling of Z-Asp-OMe using alcalase. nih.gov The conditions were optimized to achieve a high yield of the target tripeptide. nih.gov

Furthermore, the protease-catalyzed synthesis of another precursor dipeptide, Z-Asp-Val-NH₂, has been studied using alcalase in a water-organic cosolvent system. nih.gov Optimization of reaction parameters such as pH, temperature, and solvent composition led to a significant yield of the dipeptide. nih.gov

Table 1: Optimized Conditions for Enzymatic Synthesis of Thymopentin Precursors

| Precursor Peptide | Enzyme | Acyl Donor | Nucleophile | Optimal pH | Optimal Temperature | Solvent System | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|---|---|---|

| Z-Arg-Lys-NH₂ | Alcalase | Z-Arg-OMe | Lys-NH₂ | 10.0 | 35°C | Acetonitrile/DMF/Na₂CO₃-NaHCO₃ buffer (80:10:10, V/V) | 6 h | 71.1% | tandfonline.comnih.gov |

| Z-Arg-Lys-NH₂ | Trypsin | Z-Arg-OMe | Lys-NH₂ | 8.0 | 35°C | Ethanol/Tris-HCl buffer (80:20, V/V) | 4 h | 76.1% | tandfonline.comnih.gov |

| Z-Asp-Val-Tyr-OH | Alcalase | Z-Asp-OMe | Val-Tyr-OH | 10.0 | 35°C | Acetonitrile/Na₂CO₃-NaHCO₃ buffer (85:15, v/v) | 2.5 h | >70% | nih.gov |

| Z-Asp-Val-NH₂ | Alcalase | Z-Asp-OMe | Val-NH₂ | 10.0 | 35°C | Acetonitrile/Na₂CO₃-NaHCO₃ buffer (9:1, V/V) | 5 h | 63% | nih.gov |

Microwave irradiation has emerged as a valuable tool to accelerate solid-phase peptide synthesis. researchgate.net The application of microwave energy can significantly enhance the rates of both the coupling and deprotection steps in SPPS, leading to shorter synthesis times, higher yields, and purer peptides. formulationbio.com

In the context of Thymopentin synthesis, a study applied microwave-irradiation to the solid-phase synthesis process. sioc-journal.cn The results demonstrated a dramatic increase in the reaction rate of peptide bond formation, over 30 times faster than the classical method. sioc-journal.cn This acceleration also allowed for a reduction in the excess amount of amino acids required for coupling. sioc-journal.cn The study also investigated the reaction kinetics of the esterification reaction of Fmoc-Tyr-(t-Bu)-OH to Wang resin, determining the reaction order and apparent activation energies under different conditions. sioc-journal.cn

Table 2: Comparison of Classical vs. Microwave-Assisted SPPS for Thymopentin

| Parameter | Classical Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Reaction Rate of Peptide Bond Formation | Baseline | >30 times faster | sioc-journal.cn |

| Excess Amino Acid Required | 3 times | 2 times | sioc-journal.cn |

Rational Design of Stabilized Analogs

A significant limitation of Thymopentin is its short half-life in plasma due to rapid degradation by proteases. ingentaconnect.comnih.gov This has driven the rational design of stabilized analogs with improved pharmacokinetic properties.

One successful strategy to enhance the stability of Thymopentin is the replacement of labile peptide bonds with non-hydrolyzable isosteres, such as the ketomethylene group. nih.govnih.gov These pseudopeptides mimic the geometry of the original peptide bond but are resistant to enzymatic cleavage.

Studies have described the synthesis of Thymopentin analogs stabilized at various peptide bonds through the insertion of a ketomethylene unit. nih.govnih.gov For instance, analogs were synthesized with ketomethylene stabilization at the 1,2 and 3,4 peptide bonds. nih.gov These analogs demonstrated a significant enhancement in stability in serum compared to the parent Thymopentin. nih.gov Notably, analogs containing Arg(k)Nle or Arg-NMeLys moieties at the 1,2-peptide bond showed particularly enhanced stability. nih.gov

Another series of studies focused on analogs stabilized at the 4,5-peptide bond. nih.gov These analogs also exhibited a significant enhancement of half-life in mouse serum, although the improvement in human serum was more modest for most analogs. nih.gov However, the introduction of proline or norleucine at position 2 resulted in a substantial increase in half-life (3-4-fold), while N-methylnorleucine at this position conferred complete stability. nih.gov

Table 3: Stability of Ketomethylene Pseudopeptide Analogs of Thymopentin in Serum

| Analog Modification | Effect on Stability | Reference |

|---|---|---|

| Ketomethylene at 1,2 or 3,4 bond | Significant enhancement in serum stability | nih.gov |

| Arg(k)Nle or Arg-NMeLys at 1,2 bond | Significant enhancement in serum stability | nih.gov |

| Ketomethylene at 4,5 bond | Significant enhancement in mouse serum; modest in human serum | nih.gov |

| Proline or Norleucine at position 2 | 3-4 fold increase in half-life | nih.gov |

| N-methylnorleucine at position 2 | Complete stability | nih.gov |

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely used strategy to improve the pharmacokinetic properties of therapeutic agents. nih.govtaylorandfrancis.com PEGylation can increase the hydrodynamic size of the molecule, which prolongs its circulation time by reducing renal clearance. taylorandfrancis.comresearchgate.net It can also mask the molecule from the host's immune system, reducing immunogenicity, and can provide water solubility to hydrophobic drugs. taylorandfrancis.com

While specific studies on the PEGylation of Thymopentin were not found in the provided search results, the general principles of PEGylation are highly relevant to improving its therapeutic profile. By increasing its plasma half-life, PEGylation could lead to more sustained and constant plasma concentrations of Thymopentin, potentially enhancing its clinical effectiveness. nih.govresearchgate.net The size, geometry, and attachment site of the PEG moiety are critical factors that would need to be optimized on a case-by-case basis for Thymopentin to achieve the desired pharmacokinetic profile without significantly compromising its biological activity. nih.govresearchgate.net

Table 4: General Effects of PEGylation on Therapeutic Peptides

| Pharmacokinetic Parameter | Effect of PEGylation | Reference |

|---|---|---|

| Circulation Time | Prolonged | taylorandfrancis.com |

| Renal Clearance | Reduced | nih.govtaylorandfrancis.com |

| Immunogenicity | Reduced | taylorandfrancis.comresearchgate.net |

| Solubility (for hydrophobic drugs) | Increased | taylorandfrancis.com |

Chemical Compounds Mentioned

Fusion Peptide Constructs for Synergistic Immunomodulation

To leverage the immunomodulatory strengths of different thymic peptides and overcome the short half-life of thymopentin, fusion peptides have been engineered. A notable example is the fusion of Thymosin α1 (Tα1) and Thymopentin (TP5). This construct, Tα1-TP5, was designed to combine the distinct but complementary actions of its constituent parts into a single, more potent molecule.

Research has shown that the Tα1-TP5 fusion peptide exhibits higher activity than either Tα1 or TP5 administered alone. nih.gov In vivo studies have demonstrated its capacity for synergistic anti-tumor activity, where Tα1-TP5 combined with cyclophosphamide (B585) showed a greater tumor growth inhibitory effect than the chemotherapy agent by itself. consensus.appresearchgate.net This fusion peptide also effectively alleviated immunosuppression induced by hydrocortisone (B1673445). consensus.app Mechanistically, the enhanced effect of the fusion peptide is linked to its interaction with Toll-like receptors (TLRs); Tα1-TP5 displayed a significantly higher binding affinity for TLR2 than Tα1 alone, providing a pathway for its potent immunomodulatory signals. consensus.appresearchgate.net

| Activity/Parameter | Tα1-TP5 Fusion Peptide Findings | Parent Peptide Comparison |

|---|---|---|

| Macrophage Phagocytosis | Significantly promoted. | Higher activity than Tα1 or TP5 alone. nih.gov |

| Splenocyte Proliferation | Significantly promoted. | Higher activity than Tα1 or TP5 alone. nih.gov |

| Anti-tumor Activity | Showed synergistic effect with cyclophosphamide, improving tumor growth inhibition. consensus.app | More effective than cyclophosphamide alone. consensus.app |

| Immunosuppression Reversal | Alleviated immunosuppression induced by hydrocortisone. consensus.appresearchgate.net | Demonstrated potent in vivo immunomodulatory activity. consensus.app |

| TLR2 Binding Affinity (KD) | 6.84 μmol/L. consensus.appresearchgate.net | Higher affinity than Tα1 (KD=35.4 μmol/L). consensus.appresearchgate.net |

Peptide hybridization is another advanced strategy used to design novel molecules with superior biological properties. This approach involves combining active fragments from different parent peptides to create a new sequence with enhanced stability and specific immunomodulatory functions.

An example of this strategy is CbTP, a hybrid peptide developed by combining Thymopentin (TP5) with an active fragment of Cathelicidin-2 (CATH2). researchgate.net This design aimed to create a potent TLR2 agonist with improved physiological stability and reduced cytotoxicity compared to its parent molecules. In a cyclophosphamide-induced immunosuppressed mouse model, CbTP demonstrated significant immunopotentiating activity. It successfully inhibited weight loss, increased the indices of immune organs (thymus and spleen), and improved the crucial CD4+/CD8+ T lymphocyte subset ratio. Furthermore, CbTP administration led to a significant increase in the production of key cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as immunoglobulins IgA, IgM, and IgG. researchgate.net

Another successful hybrid is YW12D-TP5 (YTP), which combines TP5 with YW12D, a peptide known for high stability. The resulting YTP hybrid exhibits a significantly longer plasma half-life and stronger immunomodulatory activity than either parent peptide. frontiersin.orgnih.govnih.gov YTP was shown to promote dendritic cell maturation and increase cytokine and immunoglobulin levels, with its effects being associated with the activation of the TLR2-NF-кB signaling axis. frontiersin.orgnih.gov

| Hybrid Peptide | Parent Peptides | Key Enhanced Properties & Activities |

|---|---|---|

| CbTP | Thymopentin (TP5) and Cathelicidin-2 (CATH2) | - Increased immunopotentiating activity and physiological stability.

|

| YTP | Thymopentin (TP5) and YW12D | - Significantly longer plasma half-life.

|

Theoretical and Preclinical Research Applications

Immunodeficiency Disorders and Immune Reconstitution

Thymopentin (B1683142) has been investigated for its ability to improve immune function and facilitate immune reconstitution in various immunodeficiency states. It mimics the action of thymopoietin (B12651440), a key hormone produced by the thymus gland essential for the differentiation and maturation of T-cells patsnap.com. By binding to specific receptors on precursor T-cells, Thymopentin facilitates their development into mature, functional T-cells, thereby increasing their numbers and activity patsnap.com. This mechanism is crucial for mounting effective immune responses against pathogens patsnap.com.

Studies have indicated beneficial effects of Thymopentin in conditions such as primary immunodeficiency, where it has been shown to improve immune function and reduce susceptibility to infections patsnap.com. It has also been suggested for the treatment of acquired immunodeficiency syndrome (AIDS) researchgate.netplos.org. In patients with malignancies experiencing immunodeficiency due to radiotherapy and chemotherapy, Thymopentin has been widely used frontiersin.orgnih.govnih.gov. Furthermore, it has been utilized in elderly and immunodeficient patients to reconstitute immune function researchgate.net. Research in cyclophosphamide-induced immunosuppressed mouse models has demonstrated that Thymopentin can enhance immune responses, increase immune organ indices, and improve CD4+/CD8+ T lymphocyte subsets frontiersin.org. It also significantly increased the production of cytokines like TNF-α and IL-6, and immunoglobulins including IgA, IgM, and IgG frontiersin.org.

The thymus is highly sensitive to conditioning regimens used in hematopoietic cell transplantation (HCT), leading to abrogated T-cell egress early after the procedure ashpublications.org. Thymic peptides, including Thymopentin, are believed to play a role in modulating T-cell expansion and function post-HCT, contributing to immune reconstitution once thymic regeneration occurs ashpublications.org.

Autoimmune Disease Research Modalities

Thymopentin's immunomodulatory properties have also led to its investigation in the context of autoimmune diseases, where the immune system mistakenly attacks healthy tissues patsnap.commarketresearchintellect.com. In these conditions, Thymopentin helps modulate aberrant immune responses, offering potential therapeutic benefits patsnap.com. It has been suggested for the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus patsnap.comresearchgate.net. Thymopentin is considered an effective immunomodulatory agent for autoimmune diseases and has been used clinically for decades researchgate.net. Its mechanism involves modulating the immune system by reducing excessive inflammatory responses, which can protect tissues from damage caused by prolonged inflammation patsnap.com.

Anti-tumor Immunomodulation and Chemotherapy Adjuvant Potential

Thymopentin is being explored for its potential in cancer therapy, leveraging the critical role of the immune system in identifying and eliminating cancer cells patsnap.com. By enhancing T-cell function and modulating the immune response, Thymopentin may support immunotherapeutic approaches to cancer treatment patsnap.com. It is considered a potential drug for the treatment of tumors and infections, capable of significantly improving cellular and humoral immune functions researchgate.net. Thymopentin has been used as an immune system booster in patients with malignancies after radiation and chemotherapy researchgate.net.

Preclinical studies have investigated Thymopentin's anti-tumor effects and its potential as a chemotherapy adjuvant. It has shown strong antitumor and immunomodulatory effects in vivo researchgate.netmdpi.com. Thymopentin plays an essential role in cancer immunotherapy by promoting thymocyte differentiation and influencing mature T-cell function researchgate.netnih.govresearchgate.net. It can also act directly on tumor cell-related signaling pathways frontiersin.orgnih.gov.

Research indicates that Thymopentin can directly inhibit the stemness of cancer stem cells (CSCs), which are considered key factors in tumor recurrence, resistance to therapy, and metastasis frontiersin.orgnih.govnih.gov. Studies on colon cancer cell lines, such as HCT116 and LoVo, have shown that Thymopentin can reduce cancer stemness frontiersin.orgnih.gov. This is evidenced by a reduction in spheroid formation ability and decreased expression of stemness-related surface markers (CD133, CD44, and CD24) and genes (ALDH1, SOX2, Oct-4, and Nanog) frontiersin.orgnih.govnih.gov. These findings suggest that Thymopentin may inhibit the self-renewal and tumorigenesis potential of colon cancer stem cells frontiersin.orgnih.gov.

Thymopentin has demonstrated the ability to enhance the cytotoxic effects of chemotherapeutic agents on cancer cells frontiersin.orgnih.govnih.govresearchgate.net. Although Thymopentin may not directly inhibit the proliferation of certain cancer cell lines on its own, it can significantly increase their sensitivity to chemotherapy frontiersin.orgnih.gov. For instance, in studies with HCT116 colon cancer cells, Thymopentin enhanced the anti-proliferative effect of oxaliplatin (B1677828) (OXA) frontiersin.orgnih.govnih.gov. This effect may be partly attributed to Thymopentin's influence on cancer stem cell stemness frontiersin.orgnih.gov. The co-assembly of Thymopentin with chemotherapeutic agents like doxorubicin (B1662922) (DOX) into nanogels has also been explored to enhance chemo-immunotherapy against melanoma metastasis nih.govresearchgate.net. This approach aims for site-specific and controlled release of both agents, where DOX induces tumor cell apoptosis and immunogenic cell death, and Thymopentin promotes the proliferation and differentiation of immune cells to amplify the cancer immunity cycle nih.govresearchgate.net.

Thymopentin has been observed to influence the cell cycle distribution of certain cancer cell lines. In human promyelocyte leukemia HL-60 cells, Thymopentin displayed concentration-dependent inhibitory effects on proliferation and colony formation, accompanied by an accumulation of cells in the G0/G1 phase researchgate.net. This suggests that Thymopentin can inhibit cell proliferation by arresting the cell cycle at the G0/G1 phase researchgate.net.

In a study using an H22 tumor-bearing mice model, Thymopentin was found to inhibit solid tumor growth by arresting cells in the S phase mdpi.com. Furthermore, Thymopentin is reported to augment the effects of ionizing radiation by arresting cancer cells in the G2/M phase of the cell cycle cancer.gov.

These findings suggest that Thymopentin can induce cell cycle arrest in cancer cells, although the specific phase affected may vary depending on the cancer cell type and the experimental context.

Modulation of Endoplasmic Reticulum Stress in Cellular Contexts

Based on the available search results, there is no specific information detailing the modulation of endoplasmic reticulum stress in cellular contexts by Thymopentin.

Role in Reproductive System Immunology (e.g., premature ovarian failure)

Research into the chemical compound Thymopentin (TP-5), a synthetic pentapeptide corresponding to the active site of thymopoietin, has explored its potential role in modulating the immune system within the context of reproductive health, particularly concerning conditions like premature ovarian failure (POF). nih.govnih.govmedsci.org POF is a complex condition characterized by the loss of ovarian function before the age of 40, often involving inflammatory activity within the ovary. nih.govmedsci.orguniupo.it Targeting immune inflammatory responses is considered a rational strategy for POF treatment. nih.govmedsci.org

Studies, primarily utilizing murine models of POF induced by factors such as a high-fat and high-sugar (HFHS) diet or cisplatin (B142131), have investigated the therapeutic effects of Thymopentin (TP-5). nih.govmedsci.orgmedsci.orgnih.govnih.govijpsonline.commedchemexpress.comresearchgate.net These studies indicate that Thymopentin treatment can significantly improve symptoms associated with murine POF. medsci.orgnih.gov Observed improvements include increased ovarian weight and elevated peripheral blood estradiol (B170435) levels in treated mice compared to untreated POF models. medsci.orgnih.gov

The beneficial effects of Thymopentin in these models appear to be linked to its capacity to attenuate immune cell activity and modulate inflammatory responses within the ovarian tissue. nih.govmedsci.orgnih.govresearchgate.net Research findings suggest that Thymopentin treatment leads to a reduction in the proportions of activated T cells (specifically CD3+/CD8+ cells) and type I macrophages (Mφ1 or F4/80+/CD68+ cells) in the ovaries of POF mice. nih.govmedsci.org

Furthermore, Thymopentin has been shown to influence the expression levels of various immunoregulatory factors and signaling pathways in the ovaries. Studies using RNA sequencing and qPCR have indicated that Thymopentin treatment downregulates the mRNA expression of certain interleukin family members (IL1b, IL6, IL4), NFκB family members (Nfkbid), and TNF family members (Tnf, Tnfsf14) in the ovaries of POF mice. nih.govmedsci.org Concurrently, the expression of factors within the TGFβ-Smad signaling pathway, such as Smad9, has been observed to be significantly increased following Thymopentin treatment. nih.govmedsci.org This suggests that Thymopentin may promote the polarization of Mφ2 cells in the ovary, potentially mediated through the activation of the BMP4/Smad9 signaling pathway. nih.govmedsci.orgnih.gov

The immunomodulatory mechanism of Thymopentin involves its interaction with T cells. It is known to bind to T cell-specific receptors, which can increase intracellular levels of cAMP and GMP, thereby promoting T cell differentiation and regulating immune functions. nih.govmedsci.orgpatsnap.com

The detailed research findings from a murine POF model treated with Thymopentin (TP-5) are summarized in the table below:

| Parameter | POF Group (vs. Untreated) | TP-5 Treated Group (vs. POF Group) | Source |

| Ovarian Weight | Significantly lower | Significantly higher | medsci.orgnih.gov |

| Peripheral Blood Estradiol (E2) | Significantly lower | Significantly higher | medsci.org |

| Atretic Follicle Proportion | Significantly higher | Significantly lower | medsci.orgnih.gov |

| Activated T cells (CD3+/CD8+) | Increased (qualitative) | Reduced proportions | nih.govmedsci.org |

| Type I Macrophages (Mφ1) | Increased (qualitative) | Reduced proportions | nih.govmedsci.org |

| Inflammatory Factors (mRNA) | Increased (qualitative) | Significantly downregulated | nih.govmedsci.org |

| Smad9 (mRNA) | Decreased (qualitative) | Significantly upregulated | nih.govmedsci.org |

Note: Qualitative descriptions are based on interpretations of research findings indicating changes without specific numerical data provided in the search snippets.